Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidinecarboxylates It is characterized by the presence of a tert-butyl group, a pyridinyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with pyridine derivatives under specific conditions. One common method involves the use of tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material, which is then reacted with pyridine-4-boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert certain functional groups into their reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions where the pyridinyl or piperidine groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of substituted piperidine or pyridine derivatives.
Scientific Research Applications
Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Similar structure with a phenylamino group instead of a pyridinyl group.
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Contains an aminomethylphenyl group, used in PROTAC development for targeted protein degradation.
Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Features a hydroxymethylphenyl group, also used in PROTAC development.
Uniqueness
Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate is unique due to the presence of the pyridinyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Biological Activity
Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in drug discovery and development. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a pyridine moiety and a tert-butyl group. This unique structure contributes to its biological activity by allowing for specific interactions with molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound can modulate enzyme activity through reversible binding, often involving non-covalent interactions such as hydrogen bonding and hydrophobic effects.
Key Mechanisms:
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes involved in metabolic pathways, which can be crucial in diseases like tuberculosis (TB) and cancer .
- Receptor Binding : It may bind to specific receptors, influencing signaling pathways that affect cell proliferation and apoptosis .
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Activity : Research indicates that derivatives of this compound can inhibit the growth of Mycobacterium tuberculosis (Mtb) with IC50 values ranging from 13 to 22 μM, demonstrating potential as an anti-TB agent .
- Anticancer Properties : Studies have shown that certain piperidine derivatives possess cytotoxic effects against various cancer cell lines, suggesting that this compound may also have anticancer applications .
- Neuroprotective Effects : Some research points towards neuroprotective properties, potentially linked to its ability to cross the blood-brain barrier and interact with dopaminergic systems .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological efficacy:
Substituent | Effect on Activity | Remarks |
---|---|---|
Pyridine Group | Enhances receptor binding | Critical for specificity |
Tert-butyl Group | Improves solubility | Facilitates pharmacokinetics |
Carbonyl Group | Key for enzyme interaction | Essential for inhibitory action |
Research indicates that modifications to the pyridine or piperidine rings can significantly alter the compound's potency and selectivity against various biological targets .
Case Studies
Several studies have highlighted the potential applications of this compound:
- Tuberculosis Treatment : A study demonstrated that this compound, when used in combination with other agents targeting electron transport chain inhibitors, achieved nearly complete sterilization of Mtb in vivo within two weeks .
- Cancer Therapy : In vitro studies showed enhanced cytotoxicity in hypopharyngeal tumor models compared to standard treatments, indicating its potential as a novel anticancer agent .
Properties
IUPAC Name |
tert-butyl 4-pyridin-4-ylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-6-13(7-11-17)12-4-8-16-9-5-12/h4-5,8-9,13H,6-7,10-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOGIYJQPWKVED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622160 | |
Record name | tert-Butyl 4-(pyridin-4-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
550371-76-1 | |
Record name | tert-Butyl 4-(pyridin-4-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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